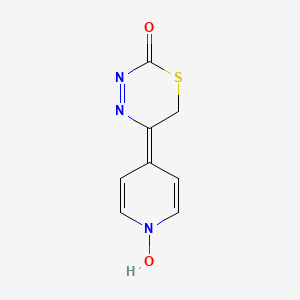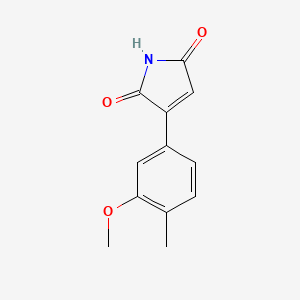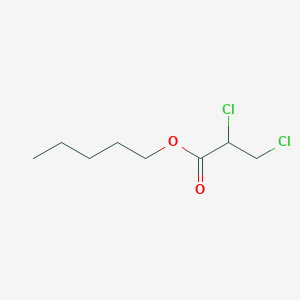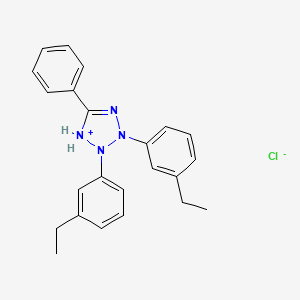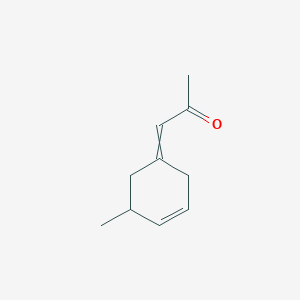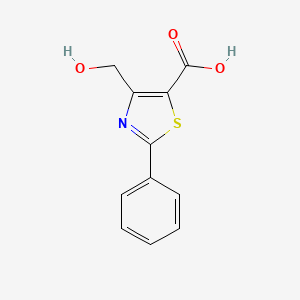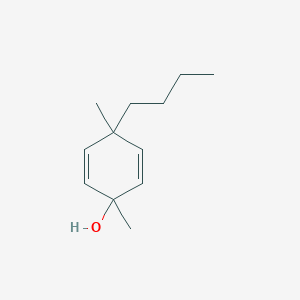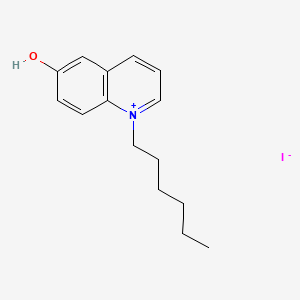
1-Hexyl-6-hydroxyquinolin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-6-hydroxyquinolin-1-ium iodide is a chemical compound that belongs to the class of quinolinium salts. This compound is characterized by the presence of a hexyl group attached to the nitrogen atom of the quinoline ring, along with a hydroxyl group at the sixth position and an iodide counterion. Quinolinium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexyl-6-hydroxyquinolin-1-ium iodide can be synthesized through a multi-step process. One common method involves the alkylation of 6-hydroxyquinoline with 1-iodohexane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexyl-6-hydroxyquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the sixth position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides, cyanides, or thiolates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a suitable solvent, such as acetonitrile or DMF, and may be catalyzed by phase-transfer catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinium salts.
Wissenschaftliche Forschungsanwendungen
1-Hexyl-6-hydroxyquinolin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Hexyl-6-hydroxyquinolin-1-ium iodide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. The presence of the hexyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
6-Hydroxyquinoline: Lacks the hexyl group and iodide ion, resulting in different chemical properties and applications.
1-Hexylquinolinium bromide: Similar structure but with a bromide counterion instead of iodide.
1-Hexyl-4-hydroxyquinolin-1-ium iodide: Hydroxyl group at the fourth position instead of the sixth.
Uniqueness: 1-Hexyl-6-hydroxyquinolin-1-ium iodide is unique due to the specific positioning of the hexyl group and hydroxyl group, which confer distinct chemical reactivity and biological activity. The iodide counterion also influences its solubility and reactivity in various solvents.
Eigenschaften
CAS-Nummer |
88210-19-9 |
|---|---|
Molekularformel |
C15H20INO |
Molekulargewicht |
357.23 g/mol |
IUPAC-Name |
1-hexylquinolin-1-ium-6-ol;iodide |
InChI |
InChI=1S/C15H19NO.HI/c1-2-3-4-5-10-16-11-6-7-13-12-14(17)8-9-15(13)16;/h6-9,11-12H,2-5,10H2,1H3;1H |
InChI-Schlüssel |
UWVNUARIUBVKMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[N+]1=CC=CC2=C1C=CC(=C2)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


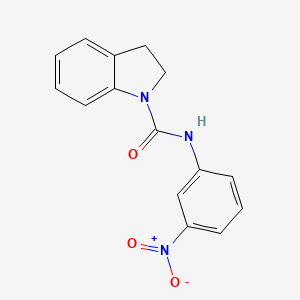
methanone](/img/structure/B14381466.png)
![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
![4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one](/img/structure/B14381478.png)
